- Green preparation of zolmitriptan intermediate, China, , ,
Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitro-L-phenylalanine
- H-p-Nitro-Phe-OH
- H-Phe(NO2)-OH . H2O
- H-Phe(4-NO2)-OH
- (S)-4-Nitrophenylalanine hydrate
- H-Phe(4-NO_2)-OH
- L-4-Nitrophe
- 4-Nitro-L-phenylalanine Hydrate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- (P-NO2)PHE-OH
- 4-Nitro-3-phenyl-L-alanine
- L-Phenylalanine, 4-nitro-
- 2-AMino-3-(4-nitrophenyl)propanoic acid
- L-4-Nitrophenylalanine
- L-Phenylalanine,4-nitro
- L-p-Nitrophenylalanine
- Phenylalanine,4-nitro
- p-Nitro-L-phenylalanine
- H-Phe(4-NO2)-OH Hydrate
- (s)-2-amino-3-(4-nitrophenyl)propanoic acid
- p-Nitrophenylalanine
- l-4-no2-phe-oh
- L-beta-Nitrophenylalanine
- Phenylalanine, 4-nitro-
- (s)-4-nitrophenylalanine
- L-3-(p-Nitrophenyl)alanine
- l-4-nitro phenylalanine
- L-4-nitro-phenylalanine
- 4-Nitro-L-phenylalanine (ACI)
- L
- Alanine, 3-(p-nitrophenyl)-, L- (8CI)
- (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
- 3-(4-Nitrophenyl)-L-alanine
- NSC 152925
- CS-W020080
- BRN 2809673
- J-300422
- NS00083414
- Maybridge1_006682
- PD196702
- EINECS 213-446-8
- 45BD1566VA
- EN300-118973
- 949-99-5
- (2S)-2-amino-3-(4-nitrophenyl)propionic acid
- ALANINE, 3-(p-NITROPHENYL)-, L-
- W-100176
- AKOS015888316
- L-4-nitro phenyl alanine
- 4-14-00-01677 (Beilstein Handbook Reference)
- (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
- 4-nitro-(S)-phenylalanine
- 4-Nitrophenylalanine #
- SCHEMBL26444
- H-Phe(4-NO2)-OH.nH2O
- CCG-44499
- Q27258826
- DB-003973
- DTXSID401020875
- Phenylalanine, 4-nitro-, L-
- AS-14311
- AKOS015853583
- N0682
- UNII-45BD1566VA
- MFCD00051221
- NSC-152925
-
- MDL: MFCD00051221
- Inchi: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
- InChI Key: GTVVZTAFGPQSPC-QMMMGPOBSA-N
- SMILES: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
- BRN: 2809673
Computed Properties
- Exact Mass: 210.06400
- Monoisotopic Mass: 210.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.2
- Topological Polar Surface Area: 109
Experimental Properties
- Color/Form: Not determined
- Density: 1.408
- Melting Point: 222-223 ºC
- Boiling Point: 414.1 °C at760mmHg
- Flash Point: 204.2 °C
- Refractive Index: 1.614
- PSA: 109.14000
- LogP: 1.77270
- Solubility: Not determined
- Specific Rotation: 6.5° (c=1, in 5N HCl)
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
- RTECS:AY7400000
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- Storage Condition:Store at room temperature
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Pricemore >>
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| Fluorochem | M03190-1g |
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(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled
- Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724
Production Method 3
1.2 Solvents: Water ; 15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
- Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies, European Journal of Medicinal Chemistry, 2014, 82, 225-232
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C
- Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent, India, , ,
Production Method 7
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
- Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine, China, , ,
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2 - 3
- Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125
Production Method 9
Production Method 10
1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6
- Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6
- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685
Production Method 12
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8 - 9
- Preparation of melphalan as nitrogen mustards chemotherapy drug, China, , ,
Production Method 13
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5
- Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling, Molecules, 2013, 18, 8393-8401
Production Method 14
1.2 Reagents: Water ; 15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled
- Process for the preparation of L-p-nitrophenylalanine, Xinan Daxue Xuebao, 2009, 31(9), 102-105
Production Method 15
Production Method 16
Production Method 17
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C
- Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization, China, , ,
Production Method 18
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6 - 7, 0 °C
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Production Method 19
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6
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Production Method 20
1.2 Reagents: Water ; < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C
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(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Suppliers
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Introduction to (2S)-2-amino-3-(4-nitrophenyl)propanoic Acid (CAS No. 949-99-5)
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid, identified by its CAS number 949-99-5, is a significant compound in the field of chemical and biomedical research. This molecule, featuring a chiral center and a nitrophenyl group, has garnered attention for its potential applications in drug development and synthetic chemistry. The unique structural properties of this compound make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The< strong> nitrophenyl moiety in (2S)-2-amino-3-(4-nitrophenyl)propanoic acid contributes to its reactivity and interaction with biological targets. This feature has been exploited in the design of novel therapeutic agents targeting neurological and inflammatory disorders. Recent studies have highlighted the compound's role as a building block in the synthesis of protease inhibitors, which are crucial in treating conditions such as cancer and autoimmune diseases.
In the realm of synthetic chemistry, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid serves as a versatile precursor for the preparation of more complex molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are often essential for achieving desired pharmacological effects. The< strong> amino group provides a site for further functionalization, enabling chemists to tailor the compound's properties for specific applications.
Recent advancements in drug discovery have seen the incorporation of (2S)-2-amino-3-(4-nitrophenyl)propanoic acid into libraries of compounds screened for biological activity. Researchers have been particularly interested in its potential as a scaffold for developing new antibiotics and antiviral agents. The< strong> 4-nitrophenyl group enhances the compound's ability to interact with biological receptors, making it a promising candidate for targeted therapy.
The compound's< strong> stereochemistry plays a critical role in its biological efficacy. The (S)-configuration at the chiral center influences how the molecule binds to its target proteins, affecting its potency and selectivity. This has led to investigations into optimizing the stereochemical properties of related compounds for improved therapeutic outcomes.
Moreover, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid has been studied for its potential role in materials science. Its unique structural features make it suitable for applications in polymer chemistry and nanotechnology. Researchers are exploring its use in creating novel materials with enhanced mechanical and thermal properties.
The< strong> propanoic acid moiety provides a hydrophobic anchor that can be utilized to design molecules with specific solubility profiles. This property is particularly valuable in formulating drugs that require precise delivery systems, such as targeted nanoparticles or liposomes.
In conclusion, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid (CAS No. 949-99-5) is a multifaceted compound with significant implications in pharmaceuticals, synthetic chemistry, and materials science. Its structural features and stereochemical properties make it a valuable tool for researchers seeking to develop innovative treatments and advanced materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow.
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